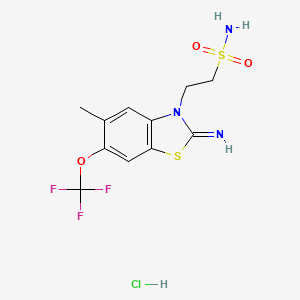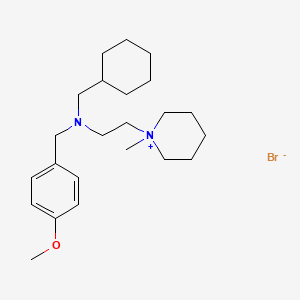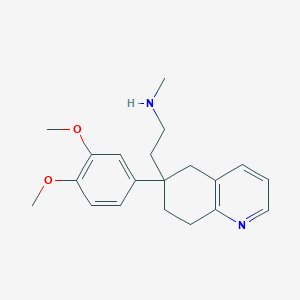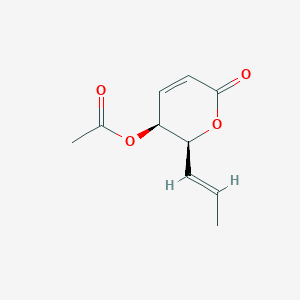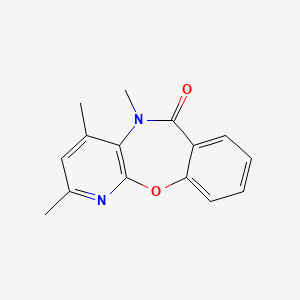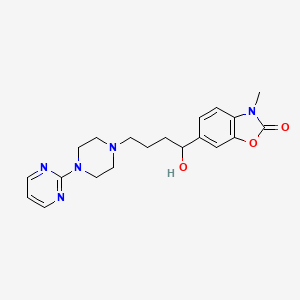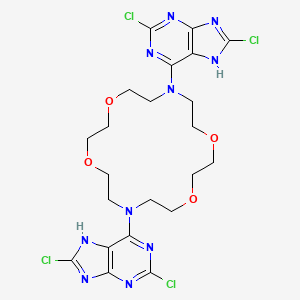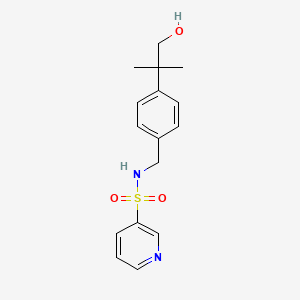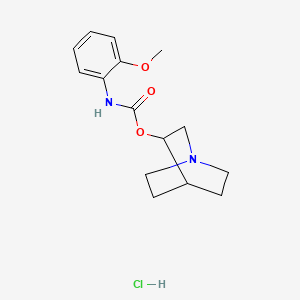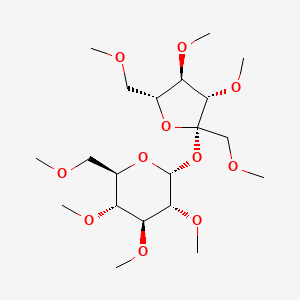
Octa-O-methylsucrose
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Octa-O-methylsucrose is a chemically modified derivative of sucrose, where all eight hydroxyl groups of the sucrose molecule are replaced by methoxy groups. This compound has the molecular formula C20H38O11 and a molar mass of 454.51 g/mol
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of octa-O-methylsucrose typically involves the methylation of sucrose. One common method is the use of sodium sucrates, which are prepared by reacting sucrose with sodium hydroxide. The sodium sucrates are then methylated using dimethyl sulfate or methyl iodide under controlled conditions . The reaction is usually carried out in an anhydrous solvent such as benzene or ether to ensure complete methylation.
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity. The methylation reaction is carefully monitored to avoid over-methylation or incomplete reactions, which can lead to impurities.
Analyse Des Réactions Chimiques
Types of Reactions
Octa-O-methylsucrose can undergo various chemical reactions, including:
Reduction: This reaction involves the removal of oxygen atoms or the addition of hydrogen atoms, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in an alcoholic solvent.
Substitution: Methyl iodide in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can produce alcohols. Substitution reactions can yield various alkylated derivatives.
Applications De Recherche Scientifique
Octa-O-methylsucrose has a wide range of applications in scientific research:
Chemistry: It is used as a model compound to study the effects of methylation on the properties of carbohydrates.
Biology: It is used in studies of carbohydrate metabolism and enzyme interactions.
Industry: It is used in the production of specialty chemicals and as a precursor for other synthetic compounds
Mécanisme D'action
The mechanism of action of octa-O-methylsucrose involves its interaction with various molecular targets and pathways. The methoxy groups on the molecule can participate in hydrogen bonding and other interactions with enzymes and receptors, affecting their activity. This can lead to changes in metabolic pathways and other biological processes .
Comparaison Avec Des Composés Similaires
Octa-O-methylsucrose can be compared with other methylated derivatives of sucrose, such as:
Tetra-O-methylsucrose: Where only four hydroxyl groups are replaced by methoxy groups.
Hexa-O-methylsucrose: Where six hydroxyl groups are replaced by methoxy groups.
The uniqueness of this compound lies in its complete methylation, which imparts distinct physical and chemical properties compared to partially methylated derivatives .
Propriétés
Numéro CAS |
5346-73-6 |
|---|---|
Formule moléculaire |
C20H38O11 |
Poids moléculaire |
454.5 g/mol |
Nom IUPAC |
(2R,3R,4S,5R,6R)-2-[(2S,3S,4R,5R)-3,4-dimethoxy-2,5-bis(methoxymethyl)oxolan-2-yl]oxy-3,4,5-trimethoxy-6-(methoxymethyl)oxane |
InChI |
InChI=1S/C20H38O11/c1-21-9-12-14(24-4)16(26-6)17(27-7)19(29-12)31-20(11-23-3)18(28-8)15(25-5)13(30-20)10-22-2/h12-19H,9-11H2,1-8H3/t12-,13-,14-,15-,16+,17-,18+,19-,20+/m1/s1 |
Clé InChI |
RNUOORAGNGKJLZ-ZJCSYNEASA-N |
SMILES isomérique |
COC[C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)O[C@]2([C@H]([C@@H]([C@H](O2)COC)OC)OC)COC)OC)OC)OC |
SMILES canonique |
COCC1C(C(C(C(O1)OC2(C(C(C(O2)COC)OC)OC)COC)OC)OC)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


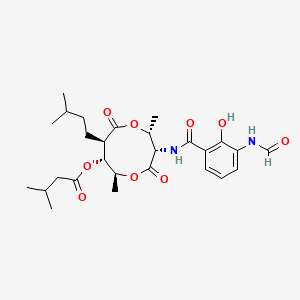
![17-methoxy-5,7-dioxa-13-azapentacyclo[11.8.0.02,10.04,8.015,20]henicosa-1(21),2,4(8),9,14,17,19-heptaen-16-one](/img/structure/B15193480.png)
